![molecular formula C16H16N4O3S B2703906 2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797145-84-6](/img/structure/B2703906.png)

2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

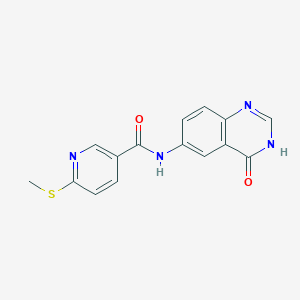

Description

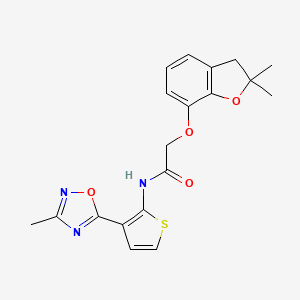

This compound is a benzoxazole derivative . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, they can be products of dimerization of methanimines .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using techniques like FTIR, 1H NMR, 13C NMR, and HRMS .Scientific Research Applications

Antimicrobial Activity

Research has focused on synthesizing derivatives similar to 2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide to explore their antimicrobial potential. For instance, compounds synthesized by reacting acetamide derivatives with benzo-2-thiol derivatives demonstrated significant antimicrobial activity against a variety of strains. Specifically, some compounds displayed high activity towards most strains, underlining the potential of these derivatives in antimicrobial applications (Fahim & Ismael, 2019). Another study synthesized derivatives by reacting 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole, which exhibited significant antimicrobial activities against various microbial species (Turan-Zitouni et al., 2007).

Antitumor Activity

The exploration of compounds related to this compound extends into the domain of antitumor activity. New thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, which share structural similarities, have been synthesized and investigated for their antitumor activity. Some of these compounds have shown promising inhibitory effects on different cancer cell lines, suggesting a potential for cancer therapy applications (Albratty, El-Sharkawy, & Alam, 2017).

Synthesis of Structurally Diverse Libraries

Research has also focused on generating structurally diverse libraries of compounds through various synthesis methods involving similar chemical structures. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material in different types of alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles. This illustrates the versatility of such compounds in synthetic organic chemistry and their potential as precursors for a wide range of chemical entities (Roman, 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEYLPLOGBIBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Tert-butoxycarbonyl)amino]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2703829.png)

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)

![N-(4-(tert-butyl)phenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2703837.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)